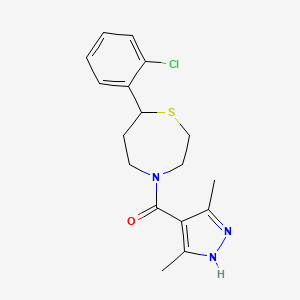![molecular formula C17H16N2O3S B2795869 5-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one CAS No. 1390759-21-3](/img/structure/B2795869.png)
5-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one: is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their sedative, anxiolytic, and muscle relaxant properties. This particular compound features a phenylethenyl group attached to a sulfonyl group, which is part of the benzodiazepine core structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one typically involves multiple steps, starting with the formation of the benzodiazepine core. One common approach is to start with a suitable benzodiazepine precursor and introduce the phenylethenyl group through a series of reactions, including electrophilic aromatic substitution and subsequent sulfonation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenylethenyl group can be oxidized to form phenylacetic acid derivatives.
Reduction: : The sulfonyl group can be reduced to a sulfide.
Substitution: : The benzodiazepine core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Phenylacetic acid derivatives.
Reduction: : Sulfides.
Substitution: : Various substituted benzodiazepines.
Wissenschaftliche Forschungsanwendungen
5-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its derivatives may exhibit biological activity, such as binding to receptors or enzymes.
Medicine: : Potential use in developing new pharmaceuticals with sedative or anxiolytic properties.
Industry: : It could be used in the production of specialty chemicals or materials.
Wirkmechanismus
The exact mechanism of action of 5-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one is not fully understood, but it likely involves interaction with GABA (gamma-aminobutyric acid) receptors in the central nervous system, similar to other benzodiazepines. This interaction enhances the effect of GABA, leading to sedative and anxiolytic effects.
Vergleich Mit ähnlichen Verbindungen
5-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one: is unique due to its specific structural features, such as the phenylethenyl group and the sulfonyl group. Similar compounds include other benzodiazepines like diazepam and alprazolam, which also interact with GABA receptors but have different substituents and core structures.
List of Similar Compounds
Diazepam
Alprazolam
Lorazepam
Clonazepam
Eigenschaften
IUPAC Name |
5-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-17-10-12-19(16-9-5-4-8-15(16)18-17)23(21,22)13-11-14-6-2-1-3-7-14/h1-9,11,13H,10,12H2,(H,18,20)/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOPKCVVEQPBHU-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2NC1=O)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C2NC1=O)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-Chlorophenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2795786.png)
![N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2795787.png)


![3-{[1-(3-Methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2795792.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2795794.png)



![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2795802.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2795804.png)
![2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2795807.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-[1-(pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2795808.png)
![3-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2795809.png)
